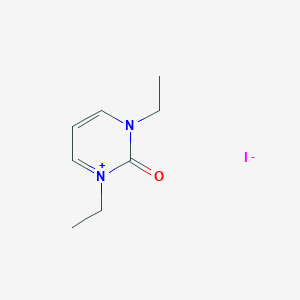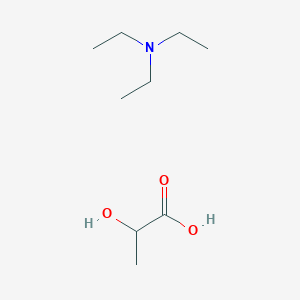
N,N-diethylethanamine;2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;2-hydroxypropanoic acid can be achieved through a series of chemical reactions. One common method involves the reaction of diethylamine with ethyl chloroacetate to form N,N-diethylethanamine. This intermediate is then reacted with lactic acid under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine;2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification and amidation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Esters and amides.
Scientific Research Applications
N,N-diethylethanamine;2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other chemical products.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;2-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The amine group can act as a nucleophile, participating in reactions with electrophiles. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar chemical properties but different reactivity.
2-hydroxybutanoic acid: A carboxylic acid with a similar structure but different functional groups.
Uniqueness
N,N-diethylethanamine;2-hydroxypropanoic acid is unique due to its combination of amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
CAS No. |
56669-88-6 |
|---|---|
Molecular Formula |
C9H21NO3 |
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N,N-diethylethanamine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C6H15N.C3H6O3/c1-4-7(5-2)6-3;1-2(4)3(5)6/h4-6H2,1-3H3;2,4H,1H3,(H,5,6) |
InChI Key |
VOUQMQSMMFZEJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




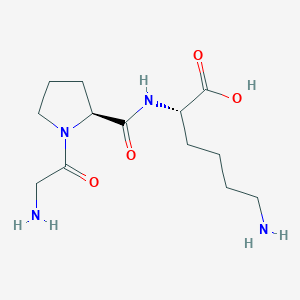
![2-[Ethyl(2-methylphenyl)arsanyl]aniline](/img/structure/B14643684.png)
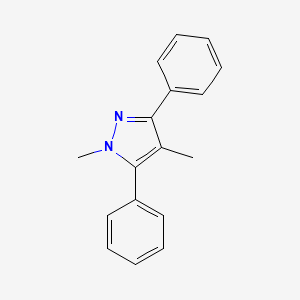
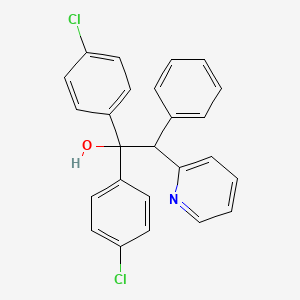
![5-Bromo-6-ethyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14643735.png)
![6-Bromo-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14643737.png)
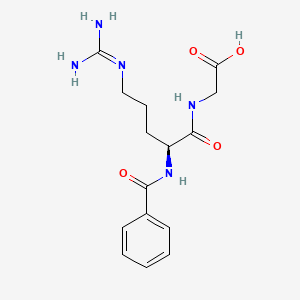
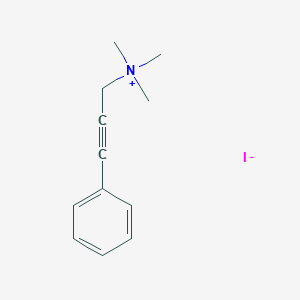

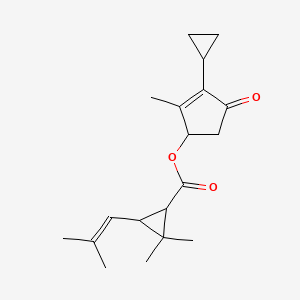
![(2-Chlorophenyl)[5-fluoro-2-(hydroxymethyl)phenyl]methanone](/img/structure/B14643763.png)
